molecular formula C17H16N4O B1465084 1-(4-aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide CAS No. 1351843-58-7

1-(4-aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide

Cat. No.: B1465084
CAS No.: 1351843-58-7
M. Wt: 292.33 g/mol
InChI Key: RCLJWEDRVBMVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, a phenyl group, and an aminobenzyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Aminobenzyl Group: The aminobenzyl group can be introduced via a nucleophilic substitution reaction using 4-aminobenzyl chloride and the imidazole derivative.

    Coupling with Phenyl Group: The final step involves coupling the imidazole derivative with a phenyl group through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using nucleophiles like thiols or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-(4-Aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Interacting with Receptors: Modulating receptor activity by acting as an agonist or antagonist.

    Affecting Signal Transduction Pathways: Influencing cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

1-(4-Aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(4-Aminobenzyl)-N-phenyl-1H-imidazole-4-carboxylate: Differing by the presence of a carboxylate group instead of a carboxamide group.

    1-(4-Nitrobenzyl)-N-phenyl-1H-imidazole-4-carboxamide: Differing by the presence of a nitro group instead of an amino group.

    1-(4-Aminobenzyl)-N-phenyl-1H-imidazole-4-sulfonamide: Differing by the presence of a sulfonamide group instead of a carboxamide group.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[(4-aminophenyl)methyl]-N-phenylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c18-14-8-6-13(7-9-14)10-21-11-16(19-12-21)17(22)20-15-4-2-1-3-5-15/h1-9,11-12H,10,18H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLJWEDRVBMVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide
Reactant of Route 2
1-(4-aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide
Reactant of Route 3
1-(4-aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(4-aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(4-aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide
Reactant of Route 6
1-(4-aminobenzyl)-N-phenyl-1H-imidazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.